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molecular formula C12H14O6 B044557 Bis(2-hydroxyethyl) terephthalate CAS No. 959-26-2

Bis(2-hydroxyethyl) terephthalate

Cat. No. B044557
M. Wt: 254.24 g/mol
InChI Key: QPKOBORKPHRBPS-UHFFFAOYSA-N
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Patent
US04031035

Procedure details

A 3-liter stirred autoclave is charged with 600 grams of crude terephthalic acid (3.61 moles), 1600 ml. of 2-propyldioxolane reaction medium, 0.11 mole of tetraethyl ammonium terephthalate catalyst and then purged with nitrogen. Liquid ethylene oxide (473 grams, 10.75 mole) is then pumped in and the reactor heated quickly to 155° C. by passing steam through internal coils. After about 31/2 minutes the reaction is terminated by pressuring the contents of the autoclave into a vessel where the ethylene oxide is flashed and then the unreacted terephthalic acid removed by filtration. Cooling of the filtrate to about 18° C. yields about 742 grams of crude bis(2-hydroxyethyl) terephthalate.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetraethyl ammonium terephthalate
Quantity
0.11 mol
Type
catalyst
Reaction Step Two
Quantity
473 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([CH:16]1OCC[O:17]1)CC.[CH2:21]1[O:23][CH2:22]1>C([O-])(=O)C1C=CC(C([O-])=O)=CC=1.C([N+](CC)(CC)CC)C.C([N+](CC)(CC)CC)C>[C:1]([O:12][CH2:21][CH2:22][OH:23])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:13][CH2:16][OH:17])=[O:7])=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1OCCO1
Name
tetraethyl ammonium terephthalate
Quantity
0.11 mol
Type
catalyst
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].C(C)[N+](CC)(CC)CC.C(C)[N+](CC)(CC)CC
Step Three
Name
Quantity
473 g
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Stirring
Type
CUSTOM
Details
A 3-liter stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
After about 31/2 minutes the reaction is terminated
Duration
2 min
CUSTOM
Type
CUSTOM
Details
the unreacted terephthalic acid removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
Cooling of the filtrate to about 18° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OCCO)C=C1)(=O)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 742 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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